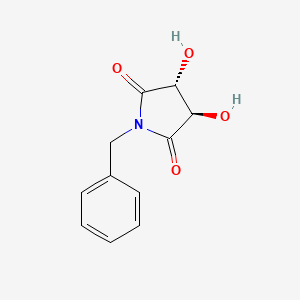

(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione

Descripción general

Descripción

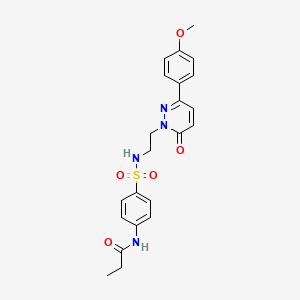

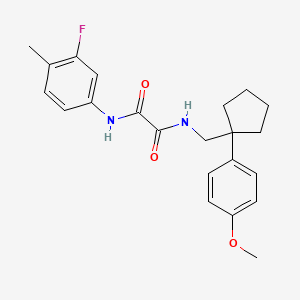

The description of a compound usually includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s appearance (solid, liquid, gas, color, etc.) and any distinctive odors .

Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, and reactivity of the compound .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione is a versatile scaffold used in various synthetic processes. For instance, Yan et al. (2018) explored the conversion of 3,4-dihydroxypyrrolidine-2,5-dione to maleimide through tosylation, providing insights into the thermodynamics and kinetics of this reaction, useful for understanding the properties of pyrrolidine-2,5-diones and maleimides in organic synthesis (Yan et al., 2018). Similarly, research by Jumali et al. (2017) on the stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione using sodium borohydride and metal chlorides contributes to understanding the stereochemical outcomes in the synthesis of bioactive compounds (Jumali et al., 2017).

Mechanistic Studies

González and Carlsen (2007) utilized optically active derivatives of dihydroxypyrrolidine-2,5-dione in studying the Gabriel synthesis route, which involves mechanistic considerations indicating two competing pathways for ring closure of an intermediate acyl chloride or via a ketene intermediate (González & Carlsen, 2007). The study of mechanisms in these reactions is crucial for the development of novel synthetic methods and understanding chemical interactions.

Biological Activity Studies

Cvetković et al. (2019) synthesized 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones and evaluated their antifungal activities. This highlights the potential biological applications of derivatives of dihydroxypyrrolidine-2,5-dione in developing new pharmaceutical agents (Cvetković et al., 2019).

Polymerization and Material Science

The research conducted by Boullay et al. (2010) on the organo-catalyzed ring-opening polymerization of a dioxane-dione deriving from glutamic acid provides insights into the use of dihydroxypyrrolidine-2,5-dione derivatives in polymer science, emphasizing the potential for developing new materials (Boullay et al., 2010).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(3R,4R)-1-benzyl-3,4-dihydroxypyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-8-9(14)11(16)12(10(8)15)6-7-4-2-1-3-5-7/h1-5,8-9,13-14H,6H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBMPGFJNIDMRR-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(C(C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C(=O)[C@@H]([C@H](C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60997381 | |

| Record name | 1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49680528 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

76045-62-0 | |

| Record name | 1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2396947.png)

![2-[3-(2-methylpropoxy)phenyl]acetic Acid](/img/structure/B2396954.png)

![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride](/img/structure/B2396958.png)

![1-(4-ethylphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2396959.png)

![2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methylisothiazol-5-yl)acetamide](/img/structure/B2396960.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid](/img/structure/B2396962.png)

![3-hexyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2396965.png)

![2-[(1-{2-[(Difluoromethyl)sulfanyl]benzoyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2396966.png)

![3-chloro-2-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2396967.png)